2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a bromopyrimidine moiety, and a piperidine ring
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological pathways and interactions.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical assays.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for its use in agrochemicals and pesticides.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Bromopyrimidine Moiety: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The bromopyrimidine and piperidine intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled through condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Quality Control: Ensuring consistency and compliance with regulatory standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the pyridazinone core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(5-Bromopyridin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: A closely related compound with a pyridine ring instead of a pyrimidine ring.
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromopyrimidine moiety, piperidine ring, and cyclopropyl group in 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARMYJRNRZDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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